Sodium [1,1'-biphenyl]-2-sulfinate
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Overview
Description
Sodium [1,1’-biphenyl]-2-sulfinate is an organosulfur compound that features a biphenyl structure with a sulfonate group attached to one of the benzene rings. This compound is of significant interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium [1,1’-biphenyl]-2-sulfinate typically involves the sulfonation of biphenyl compounds. One common method is the reaction of biphenyl with sodium bisulfite under high-speed ball milling conditions. This mechanochemical approach is advantageous as it avoids the use of harmful solvents and provides high yields .
Industrial Production Methods: In industrial settings, the production of sodium [1,1’-biphenyl]-2-sulfinate can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions: Sodium [1,1’-biphenyl]-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Biphenyl-2-sulfonic acid.
Reduction: Biphenyl-2-sulfide.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Sodium [1,1’-biphenyl]-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and sulfides.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, especially in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which sodium [1,1’-biphenyl]-2-sulfinate exerts its effects involves the interaction of its sulfonate group with various molecular targets. This interaction can lead to the formation of stable complexes with metal ions, which can then participate in catalytic processes or inhibit specific enzymes. The biphenyl structure also allows for π-π interactions with aromatic compounds, enhancing its reactivity in organic synthesis .
Comparison with Similar Compounds
- Sodium [1,1’-biphenyl]-4-sulfinate
- Sodium [1,1’-biphenyl]-3-sulfinate
- Sodium [1,1’-biphenyl]-2,4-disulfinate
Comparison: Sodium [1,1’-biphenyl]-2-sulfinate is unique due to the position of the sulfonate group, which significantly influences its reactivity and applications. For instance, the 2-sulfinate position allows for more efficient electrophilic substitution reactions compared to the 4-sulfinate position. Additionally, the 2-sulfinate derivative has shown higher efficacy in certain catalytic processes .
Properties
Molecular Formula |
C12H9NaO2S |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
sodium;2-phenylbenzenesulfinate |
InChI |
InChI=1S/C12H10O2S.Na/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14);/q;+1/p-1 |
InChI Key |
PFCKAAARHACPSB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)[O-].[Na+] |
Origin of Product |
United States |
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